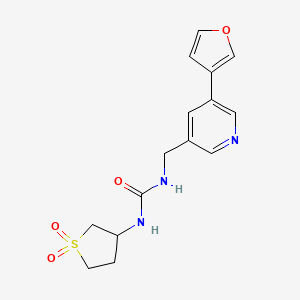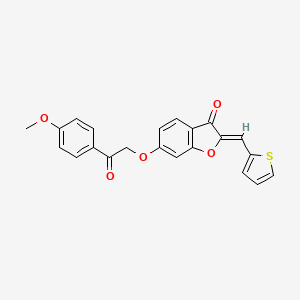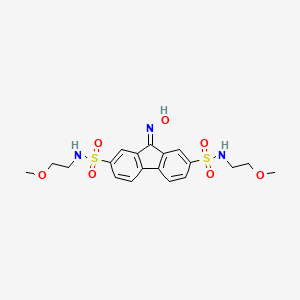
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a synthetic chemical compound notable for its diverse utility in various fields such as chemistry, biology, medicine, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step synthesis. The first step usually involves the derivatization of fluorene to introduce the hydroxyimino and methoxyethyl groups. This is followed by sulfonamide formation under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: : In industrial settings, the production might involve more streamlined processes, with optimizations for yield, purity, and cost-effectiveness. Large-scale synthesis could involve automated reactors and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be employed to modify the oxidative state of the compound.
Substitution: Various substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions often require catalysts, controlled temperatures, and specific solvents.
Major Products Formed: : The products vary based on the type of reaction. For example, oxidation may yield oxo-derivatives, while substitution reactions might result in diverse substituted fluorene compounds.
科学研究应用
Chemistry: : The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It can serve as a biochemical probe, helping to understand biological processes. Researchers study its interactions with biomolecules to uncover new biological pathways.
Medicine: : In medicinal chemistry, it's explored for potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: : Industrial applications include its use in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The compound exerts its effects through multiple mechanisms. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways depend on its application context—whether in biochemical assays or therapeutic research.
相似化合物的比较
Similar Compounds: : Other fluorene derivatives like 9-fluorenone and fluorene-9-bisphenol share structural similarities.
Uniqueness: : What sets 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide apart is its dual functionalization with both hydroxyimino and methoxyethyl groups, offering a unique combination of reactivity and stability.
Conclusion
This detailed overview captures the multifaceted nature of this compound, from its synthesis to applications and mechanisms of action. Its unique attributes make it a compound of significant interest across various scientific and industrial fields.
属性
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S2/c1-28-9-7-20-30(24,25)13-3-5-15-16-6-4-14(31(26,27)21-8-10-29-2)12-18(16)19(22-23)17(15)11-13/h3-6,11-12,20-21,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYTZJJXEZYMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one](/img/structure/B2881140.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2881144.png)
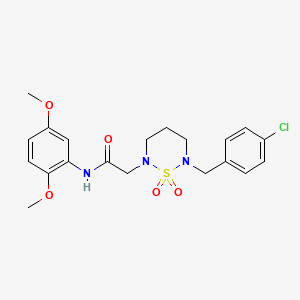
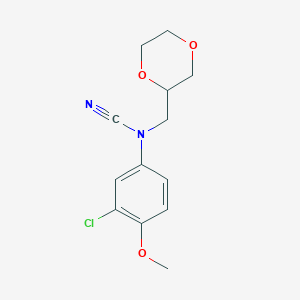
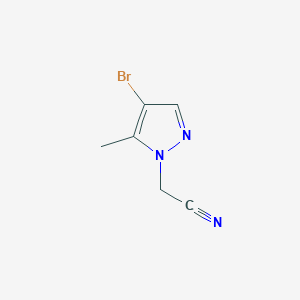
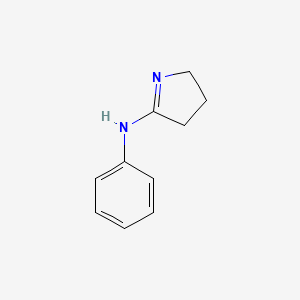
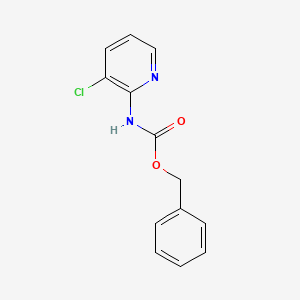
![N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2881153.png)
![2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2881155.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2881156.png)
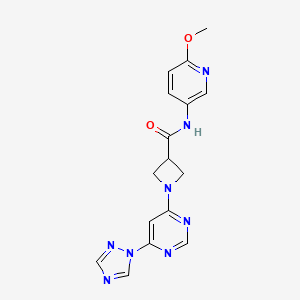
![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)
